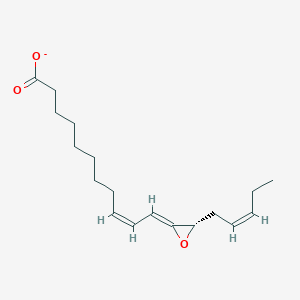
(9Z,15Z)-(13S)-12,13-epoxyoctadeca-9,11,15-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,11Z,13S,15Z)-12,13-epoxyoctadecatrienoate is an octadecanoid anion that is the conjugate base of (9Z,11Z,13S,15Z)-12,13-epoxyoctadecatrienoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is an octadecanoid anion, a long-chain fatty acid anion and a polyunsaturated fatty acid anion. It is a conjugate base of a (9Z,11Z,13S,15Z)-12,13-epoxyoctadecatrienoic acid.
Aplicaciones Científicas De Investigación
Catalytic Transformations : The compound has been used in studies exploring catalytic transformations. For instance, Haynes and Vonwiller (1990) described the conversion of similar fatty acid hydroperoxides using iron and copper catalysts to generate epoxy alcohols and chloroepoxides Haynes & Vonwiller, 1990.
Formation of Epoxyallylic Radicals : Wilcox and Marnett (1993) investigated the reaction of 13-hydroperoxyoctadeca-9,11,15-trienoic acid, identifying the formation of epoxyaryl ethers as a key step in lipid peroxidation, providing insights into the dynamics of alkoxyl and epoxyallylic radicals Wilcox & Marnett, 1993.
Synthesis of Defensive Substances : Honda, Ohta, and Mizutani (1999) focused on the enantiocontrolled synthesis of naturally occurring octadecadienoic acid derivatives, which are defensive substances against rice blast disease, using a key Sharpless asymmetric epoxidation reaction Honda, Ohta, & Mizutani, 1999.
Degradation Studies : Zamora, Gallardo, and Hidalgo (2008) conducted studies on the degradation of phenylalanine initiated by lipid hydroperoxides, including methyl 13-hydroperoxyoctadeca-9,11,15-trienoate Zamora, Gallardo, & Hidalgo, 2008.
Peroxygenase Reactions : Blée, Wilcox, Marnett, and Schuber (1993) explored the mechanism of reaction of fatty acid hydroperoxides with soybean peroxygenase, using 13(S)-hydroperoxyoctadeca-9(Z),11(E),15(Z)-trienoic acid as a probe Blée, Wilcox, Marnett, & Schuber, 1993.
Thermal Decomposition Studies : Gardner and Selke (1984) investigated the thermal decomposition of isomeric methyl (12S,13S)-(E)-12,13-epoxy-9-hydroperoxy-10-octadecenoates, analyzing the cleavage fragments to understand the decomposition pathways Gardner & Selke, 1984.
Propiedades
Nombre del producto |
(9Z,15Z)-(13S)-12,13-epoxyoctadeca-9,11,15-trienoate |
|---|---|
Fórmula molecular |
C18H27O3- |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
(Z,11Z)-11-[(3S)-3-[(Z)-pent-2-enyl]oxiran-2-ylidene]undec-9-enoate |
InChI |
InChI=1S/C18H28O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h3,8,10-11,14,16H,2,4-7,9,12-13,15H2,1H3,(H,19,20)/p-1/b10-3-,11-8-,17-14-/t16-/m0/s1 |
Clave InChI |
YZBZORUZOSCZRN-DCUPSMFCSA-M |
SMILES isomérico |
CC/C=C\C[C@H]1/C(=C/C=C\CCCCCCCC(=O)[O-])/O1 |
SMILES canónico |
CCC=CCC1C(=CC=CCCCCCCCC(=O)[O-])O1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





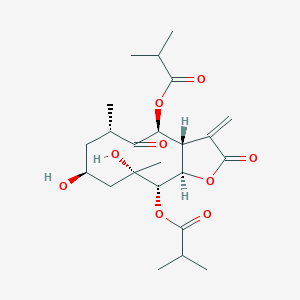

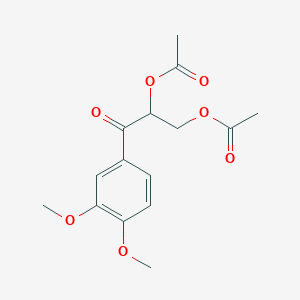
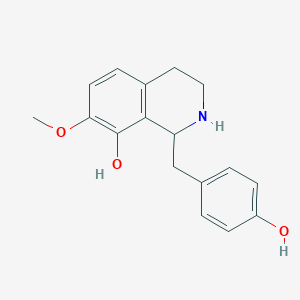

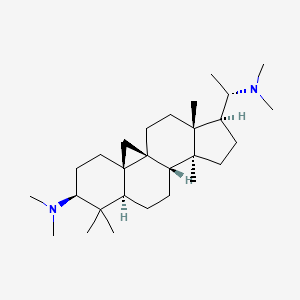

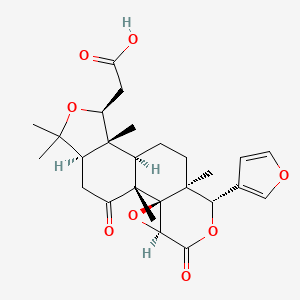


![(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyocta-3,7-diyn-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259803.png)
